molecular formula C20H29N5O4 B15187356 Dramedilol, (S)- CAS No. 789453-83-4

Dramedilol, (S)-

Cat. No.: B15187356
CAS No.: 789453-83-4
M. Wt: 403.5 g/mol
InChI Key: HLUGSJZJQJZYAE-INIZCTEOSA-N
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Chemical Reactions Analysis

Dramedilol, (S)-, undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dramedilol, (S)-, has been extensively studied for its applications in various fields:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

789453-83-4

Molecular Formula

C20H29N5O4

Molecular Weight

403.5 g/mol

IUPAC Name

(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[6-(2-propan-2-ylidenehydrazinyl)pyridazin-3-yl]oxypropan-2-ol

InChI

InChI=1S/C20H29N5O4/c1-14(2)22-23-19-7-8-20(25-24-19)29-13-16(26)12-21-10-9-15-5-6-17(27-3)18(11-15)28-4/h5-8,11,16,21,26H,9-10,12-13H2,1-4H3,(H,23,24)/t16-/m0/s1

InChI Key

HLUGSJZJQJZYAE-INIZCTEOSA-N

Isomeric SMILES

CC(=NNC1=NN=C(C=C1)OC[C@H](CNCCC2=CC(=C(C=C2)OC)OC)O)C

Canonical SMILES

CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C

Origin of Product

United States

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